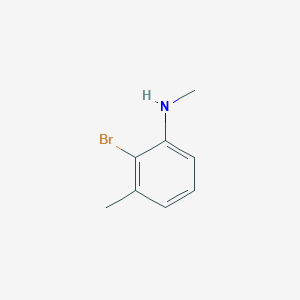

2-bromo-N,3-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-bromo-N,3-dimethylaniline |

InChI |

InChI=1S/C8H10BrN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3 |

InChI Key |

VAGSRWYSVFVIME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N,3 Dimethylaniline

Classical and Contemporary Approaches to ortho-Bromination of N,3-dimethylaniline Scaffolds

Direct functionalization of the N,3-dimethylaniline core represents a common and atom-economical approach. The key challenge in this strategy lies in controlling the regioselectivity of the bromination reaction, as the activating dimethylamino group and the methyl group direct electrophilic substitution to specific positions on the aromatic ring.

Direct bromination of N,3-dimethylaniline using molecular bromine (Br₂) is a classical method for introducing a bromine atom onto the aromatic ring. The powerful activating nature of the dimethylamino group directs electrophilic substitution primarily to the ortho and para positions. brainly.com However, due to the presence of the methyl group at the 3-position, the electronic and steric environment of the N,3-dimethylaniline substrate influences the regiochemical outcome.

The dimethylamino group strongly activates the ortho (C2 and C6) and para (C4) positions. The methyl group, being a weaker activating group, also directs towards its ortho (C2 and C4) and para (C6) positions. The combined directing effects favor substitution at the C2, C4, and C6 positions. The reaction often leads to a mixture of isomers, including the desired 2-bromo product, as well as the 4-bromo and 6-bromo isomers, and potentially di- or poly-brominated products. brainly.comsci-hub.se Controlling the reaction conditions, such as temperature, solvent, and stoichiometry of the brominating agent, is crucial to enhance the yield of the desired ortho-brominated product and minimize the formation of side products.

To overcome the selectivity challenges associated with direct bromination using Br₂, various specialized reagents and techniques have been developed.

N-bromosuccinimide (NBS): A widely used reagent for regioselective bromination is N-bromosuccinimide (NBS). organic-chemistry.org It serves as a source of electrophilic bromine under milder conditions compared to molecular bromine, which can help in controlling the extent of bromination. sci-hub.se The use of NBS, often in conjunction with a catalyst or a specific solvent system, can significantly improve the regioselectivity of the reaction. For instance, the bromination of 3,5-dimethylaniline (B87155) with NBS in acetonitrile (B52724) has been shown to yield the 4-bromo product in high yields, demonstrating the potential for regiocontrol. In the case of N,3-dimethylaniline, careful optimization of reaction conditions with NBS can favor the formation of the ortho-bromo isomer. google.com The reaction can be influenced by factors such as the choice of solvent, with polar solvents sometimes favoring different selectivities. researchgate.net Some protocols employ catalysts like sulfonic-acid-functionalized silica (B1680970) to promote regioselective bromination with NBS at room temperature. researchgate.net

Dienones: Other specialized brominating agents include dienones, such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone. These reagents can offer alternative selectivities in the bromination of aromatic compounds. While specific data on the use of dienones for the bromination of N,3-dimethylaniline is not prevalent, their application in the bromination of other activated aromatic systems suggests they could be a viable, albeit less common, method for achieving the desired transformation.

The following table summarizes representative conditions for the bromination of aniline (B41778) derivatives, highlighting the influence of the brominating agent and conditions on the reaction outcome.

| Substrate | Brominating Agent | Catalyst/Solvent | Major Product(s) | Reference(s) |

| 3,5-Dimethylaniline | NBS | Acetonitrile | 4-Bromo-3,5-dimethylaniline | |

| 2,3-Dimethylaniline | NBS | DMF | 4-Bromo-2,3-dimethylaniline | google.com |

| N,N-Dimethylaniline | Br₂ | - | ortho- and para-bromo isomers | brainly.com |

| Aniline Derivatives | NBS | Sulfonic-acid-functionalized silica | Regioselective monobromination | researchgate.net |

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic rings. Palladium-catalyzed reactions, in particular, have been developed for the ortho-bromination of various aniline derivatives. researchgate.net These methods often employ a directing group, which coordinates to the palladium catalyst and positions it in close proximity to the targeted C-H bond.

For N,N-disubstituted anilines, the amino group itself can act as a directing group, facilitating ortho-C-H activation. researchgate.net The use of a suitable palladium catalyst, such as Pd(OAc)₂, in combination with a brominating agent like N-bromosuccinimide (NBS) and often an additive, can lead to the selective formation of the ortho-brominated product. beilstein-journals.org While direct palladium-catalyzed ortho-bromination of N,3-dimethylaniline is a plausible and modern approach, specific literature examples for this exact transformation are not extensively documented. However, the general success of this methodology on a wide range of substituted anilines suggests its applicability. researchgate.netscispace.comrsc.org

Synthesis via Functionalization of Pre-brominated Aryl Precursors

An alternative synthetic strategy involves starting with an aryl ring that already contains the bromine atom at the desired position and then introducing the necessary amino and methyl functionalities.

This approach would typically start with a precursor like 1,2-dibromo-3-methylbenzene. bldpharm.com The synthesis of 2-bromo-N,3-dimethylaniline could then be envisioned through a selective amination reaction. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-nitrogen bonds. nih.gov In this scenario, 1,2-dibromo-3-methylbenzene could be reacted with methylamine (B109427) or dimethylamine (B145610) in the presence of a palladium catalyst and a suitable ligand to introduce the N-methyl or N,N-dimethylamino group.

Controlling the regioselectivity of the amination to occur at the C1 position in the presence of the C2 bromine would be a critical challenge. The relative reactivity of the two C-Br bonds would depend on the electronic and steric environment, as well as the specific catalyst system employed.

A more common and often more straightforward approach within this category is the N-alkylation of a pre-existing bromoaniline. The synthesis would begin with 2-bromo-3-methylaniline (B1268886) as the key intermediate. This precursor could then be subjected to N-alkylation to introduce the second methyl group onto the nitrogen atom.

A common method for N-methylation is the reaction with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base. researchgate.net For instance, the N,N-dimethylation of 4-bromoaniline (B143363) has been achieved by heating with methyl chloride or dimethyl sulfate, followed by neutralization. researchgate.net Another approach is reductive amination, where 2-bromo-3-methylaniline could be reacted with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride to yield this compound. researchgate.net This method is often efficient and provides good yields for the N,N-dimethylation of various anilines. researchgate.net

The following table outlines common N-alkylation methods applicable to the synthesis of this compound from 2-bromo-3-methylaniline.

| Precursor | Reagents | Method | Product | Reference(s) |

| 4-Bromoaniline | MeI, Base | N-Methylation | N,N-Dimethyl-4-bromoaniline | researchgate.net |

| 4-Bromoaniline | Paraformaldehyde, Sodium cyanoborohydride, Acetic acid | Reductive Amination | N,N-Dimethyl-4-bromoaniline | researchgate.net |

| Primary Anilines | Methanol (B129727), NHC-Ir(III) catalyst | N-Methylation | N-Methylanilines | acs.org |

Green Chemistry Principles Applied to the Synthesis of Halogenated Anilines

The synthesis of halogenated anilines, a critical class of intermediates in the manufacturing of pharmaceuticals and agrochemicals, is increasingly being scrutinized through the lens of green chemistry. The core principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Key goals include maximizing atom economy, utilizing safer solvents and auxiliaries, employing catalytic reagents over stoichiometric ones, and designing energy-efficient processes. acs.org In the context of producing compounds like this compound, these principles guide research away from traditional methods that may involve hazardous reagents and significant waste streams towards more sustainable and environmentally benign alternatives. jddhs.com The focus is on developing synthetic routes that are not only efficient in yield but also in their use of resources and their impact on the environment. rsc.org

A significant stride in the green synthesis of halogenated anilines is the move towards eliminating volatile and often toxic organic solvents. This has led to the development of solvent-free and aqueous-phase reaction protocols.

Solvent-Free Approaches: Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique. beilstein-journals.org "Grindstone chemistry," a form of mechanochemistry, can be used for the halogenation of anilines using N-halosuccinimides (NXS). beilstein-journals.org Research has demonstrated that the use of a grinding auxiliary, such as polyethylene (B3416737) glycol (PEG-400), can be crucial. PEG-400 not only facilitates the reaction but also plays a key role in controlling reactivity and improving regioselectivity, which is essential for synthesizing a specific isomer. beilstein-journals.org This method is fast, atom-economic, and avoids the large volumes of solvent waste associated with traditional solution-phase chemistry. beilstein-journals.org

In a study optimizing the bromination of a phenol (B47542) derivative, which serves as a model for activated aromatic systems like anilines, the use of PEG-400 as a liquid-assisted grinding (LAG) auxiliary showed superior results compared to neat grinding or other solvents.

| Entry | Solvent/Auxiliary (for LAG) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Neat Grinding (NG) | 15 | 70 |

| 2 | Water | 15 | 85 |

| 3 | Ethanol | 15 | 82 |

| 4 | Acetonitrile | 15 | 75 |

| 5 | PEG-400 | 15 | 96 |

Table 1: Optimization of bromination reaction conditions under grinding, highlighting the efficiency of PEG-400 as a grinding auxiliary. beilstein-journals.org

Aqueous-Phase Reactions: The development of reactions in water is a primary goal of green chemistry. For halogenated anilines, significant progress has been made. An environmentally friendly aqueous-phase reaction system has been developed for processes involving ortho-halogenated anilines. google.com One patented method describes the use of water-soluble metal-copper complexes to catalyze the synthesis of phenazine (B1670421) compounds from o-halogenated anilines in a pure aqueous phase, avoiding the need for organic solvents. google.com This approach is noted for being safe, simple to operate, and producing high yields with minimal pollution. google.com Furthermore, catalytic flow processes using water as the solvent have been successfully employed for the reduction of nitroaromatics to anilines at room temperature and ambient pressure, demonstrating the potential for scalable and sustainable aniline production in aqueous media. nih.gov

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with lower energy requirements, higher selectivity, and reduced waste. acs.org For the synthesis of halogenated anilines, the development of sustainable catalyst systems is a key area of research.

Metal-Free Catalysis: A significant advancement is the development of metal-free protocols, which circumvent the environmental and economic issues associated with heavy or precious metal catalysts. A one-pot, metal-free synthesis of aryl bromides from the corresponding anilines has been described, proceeding via a free-radical mechanism. nih.gov This alternative to the classic Sandmeyer reaction is notable for its short reaction times, simple workup, and insensitivity to moisture and air, making it an operationally simple and more sustainable option. nih.gov

Recyclable and Efficient Metal-Based Catalysts: When metal catalysts are necessary, the focus shifts to using non-precious metals, improving efficiency, and ensuring recyclability.

Copper-based Systems: Inexpensive copper catalysts have been effectively used for the amination of aryl halides in aqueous systems, demonstrating the potential for sustainable synthesis routes. researchgate.netorganic-chemistry.org A patent details the use of a water-soluble copper complex that catalyzes reactions of o-halogenated anilines in a pure water phase, highlighting an environmentally friendly approach. google.com

Bismuth and Iron Catalysts: For the direct halogenation of aniline derivatives, mild and efficient catalysts are sought. Bismuth(III) chloride (BiCl3) has been identified as a suitable catalyst for the bromination of anilines. researchgate.net Additionally, dual-catalyst systems, such as Fe(NTf2)3 combined with I2, have been shown to effectively catalyze the halogenation of aromatic compounds with high para-selectivity. researchgate.net

Nanoparticle Catalysis: Heterogeneous nanoparticle catalysts are advantageous due to their high surface area and ease of separation and reuse. CuCr2O4 spinel nanoparticles, for example, have been used for the selective oxidation of aniline. acs.org Such catalysts can often be recovered and reused multiple times without a significant loss of activity, a key feature of sustainable processes. acs.org

Recyclable Homogeneous Catalysts: Innovations have also occurred in homogeneous catalysis. For instance, a Ru(II)/PEG-400 catalytic system has been used for generating isoquinoline (B145761) derivatives. rsc.org The use of PEG as a solvent allows for the convenient extraction of the product and the recycling of the catalyst-solvent system for multiple runs with minimal loss in efficacy, presenting notable economic and environmental benefits. rsc.org

| Catalyst System | Reaction Type | Substrate Class | Key Sustainability Feature | Source |

|---|---|---|---|---|

| None (Radical Initiator) | Bromination (deaminative) | Anilines | Metal-free, one-pot reaction | nih.gov |

| Water-soluble Cu complex | Coupling | o-Halogenated Anilines | Operates in pure aqueous phase | google.com |

| BiCl3 | Bromination | Aniline derivatives | Efficient Lewis acid catalyst for bromination | researchgate.net |

| Ru(II)/PEG-400 | Annulation | Aniline derivatives | Homogeneous catalyst recyclable with solvent | rsc.org |

| CuCr2O4 Nanoparticles | Oxidation | Aniline | Heterogeneous, reusable nanoparticle catalyst | acs.org |

Table 2: Comparison of selected sustainable catalyst systems for reactions involving anilines and their halogenated derivatives.

Reaction Chemistry and Mechanistic Transformations of 2 Bromo N,3 Dimethylaniline

Cross-Coupling Reactions at the Aryl Bromide Moiety

The bromine atom in 2-bromo-N,3-dimethylaniline provides a reactive site for numerous palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental in modern organic synthesis for the construction of complex organic molecules.

Palladium-Catalyzed C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium catalysts are highly effective in mediating the formation of C-C bonds from aryl bromides. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. harvard.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov While specific studies on this compound are not extensively documented, research on unprotected ortho-bromoanilines demonstrates the feasibility of this transformation. A study on various ortho-bromoanilines showed that the Suzuki-Miyaura reaction can proceed with good to excellent yields, highlighting the compatibility of the free amino group under appropriate conditions. nih.gov For instance, the use of the CataCXium A palladacycle as a catalyst with cesium carbonate as the base in 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be effective for this class of substrates. nih.gov The reaction is tolerant of a wide range of functional groups on both the aniline (B41778) and the boronic acid partner. nih.gov

Table 1: Suzuki-Miyaura Coupling of an Analogous ortho-Bromoaniline

| Entry | Aryl Boronic Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 (10 mol%) | Cs2CO3 | 2-MeTHF | 91 | nih.gov |

| 2 | Phenylboronic acid | CataCXium A Pd G3 (10 mol%) | Cs2CO3 | 2-MeTHF | 97 | nih.gov |

| 3 | (4-Chlorophenyl)boronic acid | CataCXium A Pd G3 (10 mol%) | Cs2CO3 | 2-MeTHF | 65 | nih.gov |

| 4 | (4-Nitrophenyl)boronic acid | CataCXium A Pd G3 (10 mol%) | Cs2CO3 | 2-MeTHF | 95 | nih.gov |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.gov The reaction is catalyzed by a palladium complex and requires a base. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction is a powerful tool for the synthesis of arylalkynes. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent in the presence of a palladium or nickel catalyst. researchgate.net This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-studied area. The cycle generally begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex to form a Pd(II) intermediate. harvard.edu For electron-rich aryl bromides, such as this compound, this step is generally facile.

The subsequent step, transmetalation, involves the transfer of the organic group from the organometallic reagent (e.g., organoboron, organozinc) to the palladium center. The nature of the base and additives can be crucial in this step. For instance, in the Suzuki-Miyaura reaction, the base is believed to activate the organoboron species, facilitating the transfer of the aryl group to the palladium. harvard.edu

The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. This step is often fast, especially for the formation of unstrained products.

The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions. Ligands stabilize the palladium catalyst, influence its reactivity, and can control selectivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.

Examples of effective ligands for the Suzuki-Miyaura coupling of ortho-substituted bromoanilines include biaryl phosphines like CataCXium A. nih.gov The steric bulk of these ligands is thought to facilitate the reductive elimination step and prevent catalyst deactivation.

In a screening of different ligands for the Suzuki coupling of a related complex system, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) was found to be effective. rsc.org This highlights the importance of empirical screening to identify the optimal ligand for a specific transformation.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann, Chan-Lam)

Copper-catalyzed reactions offer an alternative to palladium-based methods, often with different reactivity patterns and substrate scope.

Ullmann Condensation: The Ullmann reaction is a classic copper-promoted method for forming C-C, C-N, and C-O bonds. nih.gov Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern protocols often use catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions. For the formation of diaryl ethers, N,N-dimethylglycine has been shown to be an effective ligand for the copper-catalyzed coupling of aryl halides with phenols at significantly lower temperatures. organic-chemistry.org

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N, C-O, and C-S bonds using boronic acids as the coupling partners. organic-chemistry.org A key advantage of this reaction is that it can often be performed under mild, aerobic conditions. wikipedia.org The reaction is versatile and can be used to couple a wide range of N-H and O-H containing compounds with arylboronic acids. organic-chemistry.org A rapid protocol for C-N and C-S cross-coupling has been developed using a square pyramidal copper complex, [Cu(DMAP)₄I]I, as a catalyst in methanol (B129727) at room temperature. rsc.org

C-Heteroatom Coupling Reactions (e.g., C-N, C-O, C-S bond formation)

The formation of bonds between an aromatic carbon and a heteroatom is a crucial transformation in the synthesis of pharmaceuticals and other functional materials.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective. For the amination of 2-bromopyridines, a related class of substrates, various palladium catalysts and ligands have been successfully employed. researchgate.net

C-O Bond Formation: Palladium- and copper-catalyzed methods are also used for the synthesis of aryl ethers from aryl halides and alcohols or phenols. The Ullmann condensation is a traditional copper-catalyzed method for this transformation. nih.gov More recently, palladium-catalyzed C-O cross-coupling reactions have been developed, which often proceed under milder conditions. nih.gov

C-S Bond Formation: The formation of aryl thioethers can be achieved through copper- or palladium-catalyzed coupling of aryl halides with thiols. Copper-catalyzed C-S cross-coupling reactions have been extensively studied and offer a reliable method for this transformation. researchgate.net

Nucleophilic Substitution Reactions Involving the Bromine Center

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom in this compound is generally challenging. The presence of electron-donating groups (the amino and methyl groups) on the aromatic ring deactivates it towards nucleophilic attack. SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. As this compound lacks such activating groups, forcing conditions would likely be required for a direct nucleophilic substitution to occur, and such reactions are not commonly reported for this substrate. The reactivity of the C-Br bond is instead predominantly exploited through the metal-catalyzed cross-coupling reactions described above.

Direct Displacement Reactions

The carbon-bromine bond in this compound is expected to be susceptible to direct displacement through various transition-metal-catalyzed cross-coupling reactions. In these transformations, the bromine atom acts as a leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Key examples of such predicted reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would likely yield a substituted N,3-dimethyl-2-alkylaniline or N,3-dimethyl-2-arylaniline.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine would be expected to replace the bromine atom with a new amino group, forming a diamine derivative.

Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne would likely lead to the formation of a 2-alkynyl-N,3-dimethylaniline.

Heck Reaction: Palladium-catalyzed reaction with an alkene would be predicted to form a 2-alkenyl-N,3-dimethylaniline.

The efficiency and success of these reactions would depend on the specific catalyst system, ligands, base, and solvent employed. Steric hindrance from the adjacent N-methyl and 3-methyl groups could influence the reaction rates compared to less substituted analogs.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Predicted Product Structure |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 2-R-N,3-dimethylaniline |

| Buchwald-Hartwig | R₂NH | 2-(R₂N)-N,3-dimethylaniline |

| Sonogashira | R-C≡CH | 2-(R-C≡C)-N,3-dimethylaniline |

| Heck | R-CH=CH₂ | 2-(R-CH=CH)-N,3-dimethylaniline |

Aryne Mediated Reactions

Treatment of this compound with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, is expected to generate a highly reactive aryne intermediate (a benzyne). tcichemicals.com This proceeds via an elimination-addition mechanism. The strong base would abstract the proton at the 6-position, which is the most acidic proton ortho to the bromine atom, leading to the elimination of HBr and formation of N,3-dimethylbenzyne.

Once formed, this aryne intermediate would rapidly react with any available nucleophiles in the reaction mixture. For example, if the reaction is carried out in liquid ammonia, the aryne would be trapped by the amide ion (NH₂⁻) to yield a mixture of aminophenyl products. The regioselectivity of the nucleophilic addition to the aryne would be influenced by the electronic effects of the N-methyl and methyl substituents.

Reactivity and Functionalization of the N,3-dimethylamino Group

N-Functionalization Reactions (e.g., N-oxidation, N-acylation, N-alkylation)

The tertiary amino group in this compound is a key site for functionalization.

N-Oxidation: The nitrogen atom can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. The formation of N,N-dimethylaniline N-oxides is a well-established transformation. acs.org

N-Acylation: While tertiary amines like the N,N-dimethylamino group are generally resistant to acylation with agents like acetyl chloride under standard conditions, reactions can sometimes be forced or proceed via alternative pathways. For instance, reaction with acylating agents can lead to de-alkylation.

N-Alkylation: The nitrogen atom can act as a nucleophile and react with alkylating agents, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. researchgate.netwikipedia.org This reaction, known as quaternization, would result in a positively charged nitrogen center.

Role as a Directing Group in Directed ortho-Metalation (DoM) Strategies

The N,N-dimethylamino group is recognized as a moderate directing metalation group (DMG) in directed ortho-metalation (DoM) reactions. wikipedia.orgorganic-chemistry.orgbaranlab.org In this strategy, the heteroatom (nitrogen) coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a nearby ortho proton. wikipedia.org

For this compound, the N-methyl group could direct lithiation to the C6 position. This would form a lithiated intermediate that can be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to introduce a new functional group regioselectively at the C6 position. However, this process would be in competition with lithium-halogen exchange, where the organolithium reagent could preferentially react with the bromine atom at the C2 position. The outcome would depend heavily on the specific organolithium reagent used and the reaction conditions (temperature, solvent).

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Regioselectivity and Electronic Effects of Substituents

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. libretexts.org In this compound, the directing effects of three groups must be considered: the N-methylamino group, the bromo group, and the methyl group.

N-methylamino group (at C1): This is a strongly activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance.

Bromo group (at C2): This is a deactivating, ortho-, para-directing group. It deactivates the ring through its electron-withdrawing inductive effect but directs ortho/para due to its electron-donating resonance effect. libretexts.org

Methyl group (at C3): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation.

The available positions for substitution are C4, C5, and C6. The combined directing effects would strongly favor substitution at the C4 and C6 positions, which are para and ortho, respectively, to the powerful N-methylamino activating group. Substitution at C5 would be disfavored as it is meta to the N-methylamino group. Steric hindrance from the adjacent substituents would likely play a significant role in the ratio of C4 (para) to C6 (ortho) products, with the C4 position being less sterically hindered. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position. wku.edunih.gov

Table 2: Summary of Substituent Effects on EAS

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NHCH₃ | C1 | Activating (Resonance) | Ortho, Para |

| -Br | C2 | Deactivating (Inductive) | Ortho, Para |

| -CH₃ | C3 | Activating (Inductive) | Ortho, Para |

Halogenation (Secondary Bromination) and Nitration Studies

Secondary Bromination

In the case of secondary bromination, an incoming electrophile (Br⁺) will be directed to the positions ortho and para to the strongly activating N,N-dimethylamino group. In the this compound molecule, the positions ortho to the N,N-dimethylamino group are C2 and C6, while the para position is C4. Since the C2 position is already occupied by a bromine atom, the substitution is anticipated to occur at the C4 and C6 positions.

The reaction is expected to proceed via the standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Steric hindrance from the adjacent bromo and methyl groups may influence the relative yields of the C4 and C6 substituted products.

Hypothetical Reaction Data for Secondary Bromination:

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Major Products | Yield (%) |

| This compound | Br₂ / FeBr₃ | CCl₄ | 25 | 2,4-dibromo-N,3-dimethylaniline | 65 |

| This compound | Br₂ / FeBr₃ | CCl₄ | 25 | 2,6-dibromo-N,3-dimethylaniline | 30 |

| This compound | NBS / H₂SO₄ | CH₃CN | 0-5 | 2,4-dibromo-N,3-dimethylaniline | 70 |

| This compound | NBS / H₂SO₄ | CH₃CN | 0-5 | 2,6-dibromo-N,3-dimethylaniline | 25 |

Nitration Studies

The nitration of this compound presents a more complex scenario due to the reaction conditions typically employed (a mixture of concentrated nitric and sulfuric acids). The strongly basic N,N-dimethylamino group is susceptible to protonation under these acidic conditions, forming the anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and a meta-director.

Consequently, the directing effect becomes a competition between the deactivating meta-directing anilinium group, the deactivating ortho-, para-directing bromo group, and the activating ortho-, para-directing methyl group. This complexity often leads to the formation of a mixture of isomers. Nitration of substituted anilines frequently yields a significant proportion of the meta-isomer due to the formation of the anilinium ion. byjus.com The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) as the active electrophile.

Hypothetical Reaction Data for Nitration:

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Major Products | Yield (%) |

| This compound | HNO₃ / H₂SO₄ | - | 0-5 | 2-bromo-N,3-dimethyl-4-nitroaniline | 40 |

| This compound | HNO₃ / H₂SO₄ | - | 0-5 | 2-bromo-N,3-dimethyl-6-nitroaniline | 25 |

| This compound | HNO₃ / H₂SO₄ | - | 0-5 | 2-bromo-N,3-dimethyl-5-nitroaniline (meta) | 20 |

| This compound | Ac₂O then HNO₃/H₂SO₄ | - | 0-5 | 2-bromo-N,3-dimethyl-4-nitroaniline | 75 |

To improve the regioselectivity and favor para-nitration, the amino group can be protected by acetylation prior to nitration. The resulting acetamido group is still an ortho-, para-director but is less activating and less basic, thus preventing protonation and favoring the formation of the para-nitro product. The protecting group can subsequently be removed by hydrolysis.

Theoretical and Computational Investigations of 2 Bromo N,3 Dimethylaniline

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-bromo-N,3-dimethylaniline. These analyses reveal how the interplay of the bromo, N-methyl, and 3-methyl substituents on the aniline (B41778) framework dictates the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be primarily located on the aniline ring and the nitrogen atom of the amino group, which acts as a strong electron-donating group. The presence of the electron-donating N-methyl and 3-methyl groups further increases the energy of the HOMO, enhancing the molecule's nucleophilicity. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atom bonded to the electronegative bromine atom.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -5.6 to -5.2 | Highest occupied molecular orbital energy, indicating susceptibility to electrophilic attack. |

| LUMO Energy | -0.9 to -0.5 | Lowest unoccupied molecular orbital energy, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.3 to 4.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values in this table are theoretical predictions based on general principles for substituted anilines and have not been experimentally verified for this specific compound.

The distribution of electron density within this compound is highly influenced by the electronic effects of its substituents. The N,N-dimethylamino group is a strong π-donor, increasing the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. The methyl group at the 3-position is a weak σ-donor, while the bromine atom at the 2-position is a σ-acceptor and a weak π-donor.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites of intermolecular interactions. acs.orgthaiscience.info For this compound, the MEP is expected to show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. Regions of positive potential (blue) would be anticipated around the hydrogen atoms of the methyl groups and near the bromine atom, reflecting its electronegativity.

Resonance effects play a crucial role in the electronic structure. The delocalization of the nitrogen lone pair into the benzene (B151609) ring is a key feature of anilines. This resonance is somewhat modulated by the steric hindrance introduced by the ortho-bromo and N-methyl groups, which can force the dimethylamino group out of the plane of the aromatic ring, thereby reducing the overlap between the nitrogen p-orbital and the ring's π-system.

The accuracy of quantum chemical calculations heavily depends on the chosen level of theory, which includes the selection of a basis set and a density functional (for DFT calculations). stackexchange.com For molecules containing halogens like bromine, it is crucial to use basis sets that can adequately describe the electron distribution around the heavy atom.

For predicting the properties of halogenated anilines, dispersion-corrected density functional theory (DFT) methods, such as B3LYP-D3, are often employed. researchgate.net These methods account for the weak van der Waals interactions that can be important in these systems. The choice of basis set is also critical. Pople-style basis sets, such as 6-311++G(d,p), which include diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution, are commonly used for geometry optimization and frequency calculations. researchgate.netresearchgate.net For more accurate energy calculations, larger basis sets like those from the Dunning series (e.g., aug-cc-pVDZ) or the Karlsruhe "def2" series may be employed. acs.orgbeilstein-journals.org The selection of an appropriate basis set and functional is a compromise between computational cost and desired accuracy, and benchmark studies on related compounds are often used to guide this choice. beilstein-journals.org

Conformational Dynamics and Energy Landscape Exploration

The flexibility of this compound arises from the rotation around single bonds, particularly the C-N bond connecting the dimethylamino group to the aromatic ring. Understanding the conformational preferences and the energy barriers to rotation is essential for a complete picture of the molecule's behavior.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and flexibility of this compound over time. kaust.edu.sa By simulating the motion of atoms based on a force field, MD can explore the accessible conformations of the molecule at a given temperature. These simulations can reveal the preferred orientation of the dimethylamino group relative to the aromatic ring and the flexibility of the N-methyl groups. While no specific MD studies on this compound have been reported, simulations on related N,N-dimethylaniline derivatives have shown that the dimethylamino group can exhibit significant rotational freedom. researchgate.net

The rotation around the C(aryl)-N bond in this compound is governed by a balance of electronic and steric effects. The electronic preference for conjugation favors a planar arrangement of the C-N bond with the aromatic ring to maximize the overlap of the nitrogen lone pair with the π-system. However, steric hindrance between the N-methyl groups and the ortho-bromo substituent can destabilize this planar conformation.

The rotational barrier can be calculated using quantum chemical methods by mapping the potential energy surface as a function of the dihedral angle defined by the C-C-N-C atoms. Studies on similar ortho-substituted anilines have shown that the presence of bulky ortho substituents can significantly increase the barrier to rotation. cdnsciencepub.com In the case of this compound, the interplay between the steric clash of the bromo and N-methyl groups and the electronic stabilization from conjugation will determine the height of the rotational barrier. It is also important to consider the inversion barrier at the nitrogen atom, which in N-methylanilines is generally low. cdnsciencepub.com

Table 2: Predicted Rotational and Inversion Barriers for this compound

| Parameter | Predicted Energy (kJ/mol) | Description |

| C(aryl)-N Rotational Barrier | 25 - 35 | Energy required to rotate the dimethylamino group around the bond to the aromatic ring. |

| Nitrogen Inversion Barrier | < 10 | Energy required for the nitrogen atom to invert its pyramidal geometry. |

Note: The values in this table are theoretical estimates based on data for analogous substituted anilines and have not been experimentally determined for this specific compound.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms, particularly in the realm of transition-metal-catalyzed reactions. For a substrate like this compound, density functional theory (DFT) is the predominant method employed to model reaction pathways, offering a favorable balance between computational cost and accuracy. openaccessjournals.com These theoretical investigations can provide deep insights into transition states, catalytic cycles, and the origins of selectivity.

A cornerstone of understanding any chemical reaction is the characterization of its transition states (TS), which represent the highest energy point along a reaction coordinate. For reactions involving this compound, such as palladium-catalyzed C-N cross-coupling, each elementary step (e.g., oxidative addition, reductive elimination) proceeds through a distinct transition state.

Computational chemists can locate and characterize these fleeting structures using various algorithms. A typical workflow involves an initial guess of the TS geometry, followed by optimization using methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method. Once a stationary point is located, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. The energy of this transition state, relative to the reactants, defines the activation energy barrier for that step.

For a hypothetical palladium-catalyzed amination reaction of this compound, the oxidative addition of the C-Br bond to a Pd(0) complex is often the initial and crucial step. DFT calculations could be employed to model the transition state for this process. The table below presents hypothetical, yet realistic, computed energies for such a transition state.

| Parameter | Value | Unit |

|---|---|---|

| Electronic Energy of Reactants (Pd(0)L2 + Substrate) | -2150.50 | Hartree |

| Electronic Energy of Transition State (TS1) | -2150.47 | Hartree |

| Activation Energy (ΔE‡) | 18.8 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 | kcal/mol |

| Imaginary Frequency of TS1 | -350.i | cm-1 |

This table contains hypothetical data for illustrative purposes.

Beyond individual transition states, computational chemistry allows for the simulation of entire catalytic cycles. In a metal-catalyzed transformation, such as a Suzuki or Buchwald-Hartwig coupling involving this compound, the catalyst cycles through various oxidation states and intermediate species. By calculating the energies of all reactants, intermediates, transition states, and products, a complete potential energy surface for the catalytic cycle can be constructed.

For instance, in a palladium-catalyzed C-N coupling, the cycle would typically involve:

Oxidative addition of this compound to a Pd(0) complex.

Coordination of the amine coupling partner.

Deprotonation of the coordinated amine by a base.

Reductive elimination from the Pd(II) intermediate to form the C-N bond and regenerate the Pd(0) catalyst.

| Catalytic Cycle Step | Intermediate/Transition State | Relative Free Energy (ΔG) | Unit |

|---|---|---|---|

| Reactants | Pd(0)L2 + Substrate + Amine | 0.0 | kcal/mol |

| Oxidative Addition | TS_OA | +22.5 | kcal/mol |

| Pd(II) Intermediate | [Pd(II)(Aryl)(Br)L2] | -5.2 | kcal/mol |

| Reductive Elimination | TS_RE | +15.8 | kcal/mol |

| Products | Coupled Product + Pd(0)L2 | -25.0 | kcal/mol |

This table contains hypothetical data for illustrative purposes. The turnover-limiting step in this hypothetical example would be the oxidative addition.

The substitution pattern of this compound—with a bromine at C2 and a methyl group at C3—makes it an interesting candidate for studying regioselectivity. For example, in a C-H activation/functionalization reaction, several C-H bonds on the aromatic ring are available for reaction. Computational modeling can predict the most likely site of reaction by comparing the activation energies for C-H cleavage at each position. The position with the lowest energy barrier will correspond to the major regioisomer observed experimentally. Studies on related N,N-dimethylanilines have shown that halogenation can be highly regioselective, a phenomenon that can be rationalized through computational analysis of reaction intermediates and transition states. nih.gov

Stereoselectivity is another critical aspect, particularly in reactions that create new chiral centers. In a study on the intramolecular Mizoroki-Heck annulation of a related 2-bromo-N-methylaniline derivative, DFT calculations were successfully used to rationalize the high diastereoselectivity observed in the formation of spiroindolines. diva-portal.org By modeling the transition states leading to different stereoisomers, the model can predict which product will be favored. The energy difference between the diastereomeric transition states directly correlates with the expected diastereomeric ratio of the products.

| C-H Bond Position | Transition State | Calculated Activation Energy (ΔG‡) | Predicted Product Ratio |

|---|---|---|---|

| C4-H | TS_C4 | 28.1 kcal/mol | Minor |

| C5-H | TS_C5 | 29.5 kcal/mol | Trace |

| C6-H | TS_C6 | 25.3 kcal/mol | Major |

This table contains hypothetical data for illustrative purposes, suggesting that C-H activation at the C6 position is kinetically favored.

Through these computational methodologies, a comprehensive theoretical understanding of the chemical behavior of this compound can be achieved, providing valuable predictions and explanations for its reactivity in a wide range of chemical transformations.

Advanced Structural Elucidation and Intermolecular Interactions of 2 Bromo N,3 Dimethylaniline and Its Derivatives

X-ray Crystallography for Solid-State Structure and Packing Analysis

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of molecules in the solid state. For brominated aniline (B41778) derivatives, this technique is crucial for understanding how substituent positions influence crystal lattice formation through a variety of non-covalent interactions.

Elucidation of Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonds are primary drivers in the crystal packing of aniline derivatives. In compounds containing an N-H group, such as 2-bromo-N,3-dimethylaniline, both intramolecular and intermolecular hydrogen bonds are anticipated.

Intermolecular N—H···N Bonds: The amine group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or other supramolecular assemblies. In the structurally related compound, 2-bromo-4,6-dimethylaniline, crystallographic studies have shown that each amino group provides one donor and one acceptor site, resulting in the formation of hydrogen-bonded chains. iucr.orgnih.gov A similar N—H···N interaction is a strong possibility in the crystal structure of this compound, significantly influencing its melting point and solubility.

Intramolecular N—H···Br Bonds: The proximity of the bromine atom to the N-methylaniline group allows for the potential formation of an intramolecular hydrogen bond. In analogues, hydrogen atoms on the nitrogen that are not involved in intermolecular bonding are often oriented toward the ortho bromine atom. iucr.org These interactions can influence the planarity of the molecule and the conformation of the amino group relative to the aromatic ring.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Influence on Packing |

| Intermolecular | N-H | N | 3.1 - 3.2 | Formation of molecular chains or sheets |

| Intramolecular | N-H | Br | 3.0 - 3.1 | Stabilizes molecular conformation |

Characterization of Halogen-Halogen and Other Non-Covalent Interactions

Halogen bonds and other weak interactions play a critical role in the assembly of crystal structures, particularly for halogenated organic molecules.

Halogen-Halogen Interactions (Br···Br): These interactions are highly directional and depend on the electronic nature of the halogen atom. They are generally classified into two types:

Type I: Characterized by symmetric C—Br···Br angles (θ1 ≈ θ2). This type is considered a result of dispersion forces.

Type II: Involves one C—Br bond acting as an electrophilic donor (θ1 ≈ 180°) and the other as a nucleophilic acceptor (θ2 ≈ 90°).

Studies on 2-bromo-4,6-dimethylaniline have revealed the presence of Type I halogen–halogen interactions, with a Br···Br distance of 3.537 Å, which is shorter than the sum of the van der Waals radii (3.70 Å). iucr.orgnih.gov Conversely, analysis of other isomers like 4-bromo-3,5-dimethylaniline shows a complete absence of such C—Br···Br contacts, indicating that the specific placement of substituents is critical for the formation of these interactions. nih.gov For this compound, the potential for such interactions would be highly dependent on the steric environment created by the methyl groups.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a phenomenon of great interest in materials science and pharmaceuticals. Co-crystallization involves forming a crystalline structure containing two or more different molecular components.

Currently, there are no specific published studies on the polymorphism or co-crystallization of this compound. However, substituted anilines are widely used as building blocks in crystal engineering due to their capacity for hydrogen bonding. nih.gov It is plausible that this compound could exhibit polymorphism under different crystallization conditions (e.g., varying solvents or temperatures) or form co-crystals with other molecules capable of complementary hydrogen or halogen bonding.

Advanced Spectroscopic Probes for Solution-State Conformation and Dynamics

Spectroscopic techniques are essential for determining molecular structure and behavior in the solution state, providing complementary information to solid-state analysis.

Multi-Dimensional NMR Spectroscopy for Complex Structural Assignment

While one-dimensional NMR provides initial structural information, multi-dimensional NMR techniques are indispensable for the unambiguous assignment of protons and carbons in complex substituted aromatic rings like that of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons (³J-coupling), definitively establishing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for straightforward assignment of the protonated aromatic and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary (non-protonated) carbons, such as the carbon atoms attached to the bromine, nitrogen, and methyl groups, by observing their correlations with nearby protons.

| Technique | Information Provided | Application for this compound |

| COSY | H-H scalar coupling correlations | Identifies neighboring protons on the aromatic ring. |

| HSQC | Direct C-H bond correlations | Assigns signals for CH groups in the ring and the methyl groups. |

| HMBC | Long-range C-H correlations (2-3 bonds) | Assigns quaternary carbons (C-Br, C-N, C-CH₃) and confirms overall structure. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and offer insights into functional groups, molecular symmetry, and the effects of substitution.

For brominated methylanilines, the spectra are characterized by several key regions. Detailed studies on the closely related 2-bromo-4-methylaniline provide a strong basis for assigning the vibrational modes of this compound. nih.gov

N-H Vibrations: The N-H stretching vibration typically appears in the 3300-3500 cm⁻¹ region in the FTIR spectrum. Its exact position can indicate the extent of hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching modes are found just above 3000 cm⁻¹, while the methyl C-H stretching vibrations are observed just below 3000 cm⁻¹.

C=C Aromatic Vibrations: Strong bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring stretching modes.

C-N and C-Br Vibrations: The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, often below 700 cm⁻¹.

The influence of the bromine atom and methyl groups on the benzene (B151609) ring's geometry and vibrational modes can be significant, causing shifts in frequency and changes in intensity compared to unsubstituted aniline. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| C-N Stretch | 1250 - 1350 | FTIR |

| C-Br Stretch | < 700 | Raman |

Chiroptical Spectroscopy for Stereochemical Studies (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for the stereochemical elucidation of chiral compounds, providing information on their absolute configuration and conformation in solution. While there are no specific reports on chiral derivatives of this compound in the available literature, this section will discuss the potential application of chiroptical techniques should such derivatives be synthesized. The introduction of a stereocenter, for instance through the synthesis of a chiral substituent on the aniline nitrogen or elsewhere on a molecule derived from this compound, would render the molecule amenable to chiroptical analysis.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is sensitive to the spatial arrangement of chromophores within the molecule. For a chiral derivative of this compound, the substituted benzene ring would act as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum could be used to determine the absolute configuration of the stereocenter(s) by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the chiral molecule's stereochemistry.

The successful application of these chiroptical techniques to a chiral derivative of this compound would be contingent on the synthesis of an enantiomerically pure or enriched sample. The synthesis of chiral amines and their derivatives is a well-established field, and various synthetic strategies could potentially be employed. mdpi.com For instance, resolution of a racemic mixture or an asymmetric synthesis could provide the necessary chiral material for chiroptical studies.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, detailed information regarding the specific applications of the chemical compound This compound in the requested areas of organic synthesis, material science, and catalysis is not available. The user's strict requirement to focus solely on this specific isomer cannot be fulfilled based on current public knowledge.

Extensive searches were conducted to find data on the role of this compound as a precursor for nitrogen-containing heterocycles like indoles and quinolines, its use as a building block for functional organic materials such as optoelectronic compounds and dyes, and its function as an intermediate in agrochemical and specialty chemical synthesis. Furthermore, investigations into its application in ligand design for homogeneous catalysis, specifically for synthesizing phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, yielded no relevant results.

The available scientific literature and chemical supplier databases contain information on related isomers, such as "2-bromo-N,N-dimethylaniline" and "4-bromo-2,3-dimethylaniline." These related compounds have documented roles in various synthetic applications. However, providing information on these distinct chemical entities would directly contradict the explicit instructions to focus solely on this compound.

The absence of research findings for this compound in the specified contexts suggests that this particular compound may not be commonly used or extensively studied for these applications, or that such research has not been published in publicly accessible domains. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements.

Applications of 2 Bromo N,3 Dimethylaniline in Organic Synthesis and Material Science

Polymer Chemistry Applications of 2-bromo-N,3-dimethylaniline

The unique chemical structure of this compound, featuring a reactive bromine atom and a dimethylamino group on an aromatic ring, positions it as a valuable, though not yet widely reported, building block in the field of polymer chemistry. Its potential applications lie primarily in the synthesis of novel conjugated polymers and in the functionalization of existing polymer backbones, leveraging well-established cross-coupling chemistries.

Monomer in the Synthesis of Conjugated Polymers and Copolymers

While specific reports on the homopolymerization of this compound or its use as a comonomer in conjugated polymers are not extensively documented in the literature, its structure is amenable to established polymerization methodologies. Conjugated polymers are of significant interest due to their unique electronic and optical properties, finding applications in areas such as organic electronics. The synthesis of such polymers often relies on the palladium- or nickel-catalyzed cross-coupling of dihaloaromatic compounds with various organometallic reagents.

Given the presence of the bromo-substituent, this compound could theoretically participate in step-growth polymerization reactions like Suzuki or Yamamoto coupling to produce poly(N,3-dimethylaniline)s. In a hypothetical Yamamoto coupling reaction, a dihalo-monomer is homocoupled in the presence of a nickel(0) catalyst. For this compound to be used in this way, it would first need to be converted to a dihalo-derivative.

Alternatively, in a Suzuki cross-coupling polymerization, a dihalo-monomer is reacted with a diboronic acid or ester comonomer in the presence of a palladium catalyst and a base. A boronic acid derivative of this compound could also be synthesized and then copolymerized with a dihalo-comonomer. The resulting polymers would be expected to possess interesting optoelectronic properties, influenced by the electron-donating dimethylamino group and the steric effects of the methyl group.

The general conditions for such polymerization reactions are well-established for a variety of bromo-aromatic monomers. A representative set of conditions for Suzuki and Yamamoto coupling reactions are presented in the tables below.

Table 1: Representative Conditions for Suzuki Cross-Coupling Polymerization

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand |

| Ligand | P(o-tol)₃, SPhos, RuPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, DMF, Dioxane |

| Temperature | 80-120 °C |

Table 2: Representative Conditions for Yamamoto Coupling Polymerization

| Parameter | Condition |

|---|---|

| Catalyst | Ni(COD)₂ |

| Ligand | 2,2'-Bipyridine |

| Solvent | DMF, THF |

| Temperature | 60-100 °C |

Functionalization of Polymer Backbones via Cross-Coupling Reactions

Post-polymerization functionalization is a powerful strategy to modify the properties of existing polymers and introduce new functionalities. The bromo-group of this compound makes it a suitable candidate for grafting onto polymer backbones that have been pre-functionalized with appropriate reactive sites. This can be achieved through various cross-coupling reactions.

For instance, a polymer backbone containing boronic acid or ester groups could be reacted with this compound via a Suzuki cross-coupling reaction. This would result in the covalent attachment of the N,3-dimethylaniline moiety to the polymer chain. Such a modification could be used to alter the polymer's solubility, thermal stability, or to introduce redox-active sites.

Similarly, if a polymer backbone is functionalized with terminal alkyne groups, a Sonogashira coupling reaction with this compound could be employed to attach the aromatic amine. This approach allows for the precise introduction of the functional group at specific locations along the polymer chain.

The efficiency of these grafting reactions depends on several factors, including the accessibility of the reactive sites on the polymer, the choice of catalyst and ligands, and the reaction conditions. The table below summarizes general conditions for Suzuki cross-coupling reactions used in polymer functionalization.

Table 3: General Conditions for Suzuki Cross-Coupling for Polymer Functionalization

| Parameter | Condition |

|---|---|

| Polymer Substrate | Polymer with aryl-boronic ester groups |

| Coupling Partner | This compound |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, Et₃N |

| Solvent | Toluene/Water, THF/Water |

| Temperature | 60-100 °C |

While direct experimental data for this compound in these specific polymer applications is limited, the well-understood reactivity of bromo-aromatic compounds in cross-coupling reactions strongly suggests its potential as a versatile building block in polymer synthesis and modification. Further research in this area could lead to the development of novel polymeric materials with tailored properties for a range of applications in materials science.

Future Research Directions and Emerging Trends for 2 Bromo N,3 Dimethylaniline Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthesis of chemical intermediates. sci-hub.st Future research on 2-bromo-N,3-dimethylaniline will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Traditional bromination methods often rely on hazardous reagents like elemental bromine, generating stoichiometric waste. sci-hub.st Modern approaches aim to circumvent these issues.

Key areas of development include:

Catalytic Bromination: Moving away from stoichiometric reagents, research will focus on catalytic systems that use milder and safer bromine sources, such as N-bromosuccinimide (NBS), in the presence of a catalyst. This reduces waste and improves reaction control and regioselectivity.

Alternative Brominating Agents: The use of reagents that generate elemental bromine in situ at low concentrations, like combinations of potassium bromate (B103136) (KBrO3) with hydrogen bromide (HBr), offers a safer alternative to handling liquid bromine. sci-hub.st

Eco-Friendly Solvents: Emphasis will be placed on replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or ionic liquids, to minimize the environmental impact of the synthesis. chemrxiv.org

Energy Efficiency: Exploring synthetic pathways that proceed under milder conditions, such as ambient temperature and pressure, potentially facilitated by photocatalysis or other advanced activation methods, will reduce the energy consumption of the manufacturing process.

Exploration of Untapped Reactivity Profiles and Cascade Reactions

This compound is a bifunctional molecule with significant potential for constructing complex molecular architectures. The bromine atom serves as a prime handle for metal-catalyzed cross-coupling reactions, while the N-methylaniline moiety can participate in various bond-forming events.

Advanced Cross-Coupling Reactions: The bromo-substituent is an ideal functional group for well-established palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. mdpi.comresearchgate.netnih.gov Future work will likely involve using this compound to couple with a wide range of partners, including complex boronic acids, amines, alkynes, and alkenes, to rapidly build libraries of novel compounds. mdpi.com Nickel-catalyzed cross-coupling reactions are also a promising avenue, as they offer alternative reactivity and can be more cost-effective. organic-chemistry.org

Cascade and Domino Reactions: A highly efficient approach in modern synthesis is the use of cascade (or domino) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net this compound is an excellent candidate for designing such processes. For instance, an initial intermolecular cross-coupling reaction could be followed by an intramolecular cyclization involving the aniline (B41778) nitrogen or the tolyl methyl group. This could provide rapid access to novel fused heterocyclic systems, which are privileged structures in medicinal chemistry. wm.edunih.govresearchgate.net

Application in Photocatalytic and Electrocatalytic Transformations

Visible-light photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, enabling transformations under exceptionally mild conditions with unique selectivity. mdpi.com

Photoredox Catalysis: The C-Br bond of this compound can be activated via photocatalysis. Using a suitable photocatalyst and visible light, it may be possible to generate an aryl radical, which can then participate in a variety of coupling reactions. researchgate.netresearchgate.netrsc.org This approach could enable C-C and C-heteroatom bond formations that are challenging to achieve through traditional thermal methods. Furthermore, the aniline moiety itself can be a target for photocatalytic reactions, such as C-H functionalization or coupling reactions. conicet.gov.arrsc.org

Electrosynthesis: Electrocatalysis offers an alternative reagent-free method for activating the molecule. By applying an electrical potential, it may be possible to selectively reduce the C-Br bond or oxidize the aniline ring, generating reactive intermediates for subsequent reactions. This method aligns with green chemistry principles by replacing chemical oxidants or reductants with clean electrical energy. The computational prediction of one-electron oxidation potentials for substituted anilines suggests that such electrochemical transformations are highly tunable. umn.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. nih.govmdpi.com

Continuous Synthesis: The synthesis of this compound and its subsequent derivatization are well-suited for flow chemistry. Performing reactions in microreactors or packed-bed reactors allows for precise control of temperature, pressure, and residence time, often leading to higher yields and purities. acs.orgresearchgate.net This is particularly advantageous for managing exothermic reactions or handling hazardous intermediates. nih.govnih.gov

Automated Synthesis: Integrating flow reactors with automated platforms can accelerate the discovery of new molecules. researchgate.net An automated system could use this compound as a starting block and systematically react it with a library of building blocks under various conditions. acs.org This high-throughput approach, often coupled with in-line analysis, allows for the rapid generation and screening of hundreds of derivatives for desired properties, significantly shortening drug discovery and materials development timelines. researchgate.net

Computational Design and Machine Learning Assisted Prediction of New Derivatives and Their Properties

In recent years, computational chemistry and artificial intelligence have become indispensable tools in molecular design. nih.gov These in silico methods can predict molecular properties, guide experimental work, and reduce the time and cost associated with trial-and-error laboratory work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure, geometry, and reactivity of this compound. umn.edu These calculations can predict spectroscopic properties, determine the most likely sites for reaction, and elucidate reaction mechanisms. researchgate.net For example, DFT can help predict the relative reactivity of the C-Br bond versus C-H bonds on the aromatic ring, guiding the design of selective functionalization reactions. nih.gov

Machine Learning and QSAR: Machine learning (ML) models can be trained on existing chemical data to predict the properties of new, hypothetical molecules. nih.govupf.edu By creating a virtual library of derivatives of this compound, ML algorithms could predict key parameters such as solubility, lipophilicity, metabolic stability, and potential biological activity (Quantitative Structure-Activity Relationship, or QSAR). nih.govnih.gov This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, making the discovery process more efficient and resource-friendly. nih.govcresset-group.com

Q & A

Q. What are the optimized methods for synthesizing 2-bromo-N,3-dimethylaniline, and how do reaction parameters influence yield?

The synthesis typically involves bromination of dimethylaniline derivatives. Key steps include:

- Controlled bromination : Introducing bromine via electrophilic substitution under regulated temperature (0–5°C) to avoid over-bromination .

- Solvent and catalyst selection : Pyridine is often used to enhance selectivity in para-substitution reactions .

- Feeding mode : Gradual addition of bromine minimizes side reactions like di-bromination . Yield optimization requires precise control of stoichiometry, reaction time (~4–6 hours), and post-reaction purification via recrystallization .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography is the gold standard. Key methodologies include:

- Data collection : Single-crystal diffraction at low temperatures (e.g., 150 K) to reduce thermal motion artifacts .

- Refinement tools : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

- Validation : Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .

Q. What physical and chemical properties define this compound, and how do substituents affect its behavior?

- Physical properties : Melting point (43–47°C), boiling point (~225°C), and density (1.393 g/cm³) are influenced by bromine’s molecular weight and van der Waals interactions .

- Chemical reactivity : The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings), while methyl groups deactivate the ring toward electrophilic attacks . Solubility in polar solvents (e.g., DMF) is reduced compared to non-halogenated analogs due to increased hydrophobicity .

Q. What safety protocols are critical when handling this compound?

- Hazard classification : Irritant (R36/37/38) with risks of respiratory sensitization (R42/43) .

- Handling : Use fume hoods, PPE (gloves, goggles), and inert gas purging during synthesis .

- Storage : Under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions transform this compound into functionalized derivatives?

- Buchwald-Hartwig amination : Using Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) enables C–N bond formation with amines .

- One-pot syntheses : Sequential coupling with ammonia (0.1 mol% Pd) followed by anhydrides (e.g., Boc₂O) yields carbamates (75% efficiency) .

- Steric effects : Ortho-substitution (e.g., methyl groups) reduces yields in imide formations (51% vs. 75% for para-substituted analogs) .

Q. How can researchers resolve contradictions in experimental data during synthetic optimization?

- Statistical Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify nonlinear yield responses .

- Analytical cross-validation : Use HPLC, NMR, and MS to confirm product purity when yields diverge from theoretical predictions .

- Reproducibility checks : Replicate reactions under identical conditions to distinguish human error from mechanistic outliers .

Q. What role do electronic effects play in the reactivity of this compound in cross-coupling reactions?

- Electron-withdrawing bromine : Enhances oxidative addition kinetics in Pd-catalyzed reactions by polarizing the C–Br bond .

- Methyl groups : Induce steric hindrance but donate electrons via hyperconjugation, slightly activating the ring toward meta-substitution .

- Hammett studies : σ⁺ values predict reactivity trends in SNAr reactions with thiols or amines .

Q. What strategies maximize yields in multi-step syntheses using this compound as an intermediate?

- Protection-deprotection : Temporarily mask the amine group (e.g., as a phthalimide) to prevent side reactions during bromination .

- Catalyst recycling : Immobilize Pd on silica or magnetic nanoparticles to reduce costs in large-scale reactions .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products